molecular formula C16H30 B14313045 3-Methyl-4-methylidenetetradec-1-ene CAS No. 115147-04-1

3-Methyl-4-methylidenetetradec-1-ene

Cat. No.: B14313045
CAS No.: 115147-04-1
M. Wt: 222.41 g/mol
InChI Key: QXBXGRYABGSYLL-UHFFFAOYSA-N
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Description

3-Methyl-4-methylidenetetradec-1-ene is an organic compound belonging to the class of alkenes It is characterized by a long carbon chain with a double bond and two methyl groups attached to the chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-methylidenetetradec-1-ene can be achieved through several methods. One common approach involves the use of alkenylation reactions, where a suitable alkene precursor is reacted with a methylating agent under specific conditions. For example, the reaction of 3-methyl-1-tetradecene with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate can yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkenylation processes. These processes typically utilize continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel complexes may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-methylidenetetradec-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-Methyl-4-methylidenetetradec-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be utilized in studies involving lipid metabolism and membrane structure.

    Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-methylidenetetradec-1-ene involves its interaction with molecular targets through its double bond and methyl groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s reactivity is influenced by the electron density around the double bond and the steric effects of the methyl groups.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-tetradecene: Similar structure but lacks the additional methylidene group.

    4-Methyl-1-tetradecene: Similar structure but with the methyl group at a different position.

    Tetradec-1-ene: A simpler alkene without any methyl substitutions.

Uniqueness

3-Methyl-4-methylidenetetradec-1-ene is unique due to the presence of both a double bond and two methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

115147-04-1

Molecular Formula

C16H30

Molecular Weight

222.41 g/mol

IUPAC Name

3-methyl-4-methylidenetetradec-1-ene

InChI

InChI=1S/C16H30/c1-5-7-8-9-10-11-12-13-14-16(4)15(3)6-2/h6,15H,2,4-5,7-14H2,1,3H3

InChI Key

QXBXGRYABGSYLL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=C)C(C)C=C

Origin of Product

United States

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